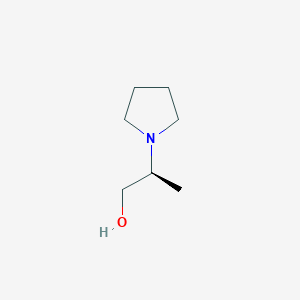![molecular formula C12H22Cl3N3O B6210214 dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride CAS No. 2241141-01-3](/img/no-structure.png)
dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride (DMPT) is an organic compound belonging to the class of pyridines. It is a colorless, crystalline solid with a molecular weight of 325.9 g/mol and a melting point of 78-80°C. DMPT is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and other compounds.
Wirkmechanismus
The mechanism of action of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is not fully understood. However, it is believed that the pyridine ring of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride interacts with the target molecule, forming a complex which then undergoes a series of reactions, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride are not well understood. However, it has been shown to have a weak affinity for the serotonin transporter, suggesting that it may have some effect on serotonin levels in the brain. Additionally, dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has been shown to have some antioxidant activity, suggesting that it may have some protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, its weak affinity for the serotonin transporter makes it a useful reagent for studying the mechanism of action of drugs. However, the low solubility of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride in water may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride. These include further studies of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects, as well as its potential interactions with other drugs, may yield valuable insights. Finally, further studies of its antioxidant properties may lead to the development of novel compounds with potential therapeutic applications.
Synthesemethoden
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is synthesized by a two-step process. In the first step, pyridine is reacted with 3-chloropyridine-4-carboxylic acid in the presence of a catalyst. In the second step, the resulting pyridin-2-ylmethyl chloride is reacted with dimethylamine in the presence of a base. The reaction yields dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. Additionally, dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has been used in the synthesis of novel organic compounds and in the study of the mechanism of action of drugs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride' involves the reaction of 4-(pyrrolidin-3-yloxy)pyridine with formaldehyde and dimethylamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-(pyrrolidin-3-yloxy)pyridine", "Formaldehyde", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(pyrrolidin-3-yloxy)pyridine is reacted with formaldehyde and dimethylamine in the presence of a catalyst to form the intermediate, {[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}dimethylamine.", "Step 2: The intermediate is then quaternized with hydrochloric acid to form the final product, dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride." ] } | |
CAS-Nummer |
2241141-01-3 |
Produktname |
dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride |
Molekularformel |
C12H22Cl3N3O |
Molekulargewicht |
330.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



